2-Piperidin-1-yl-pyrimidine-5-carbaldehyde

Overview

Description

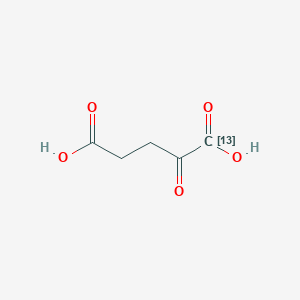

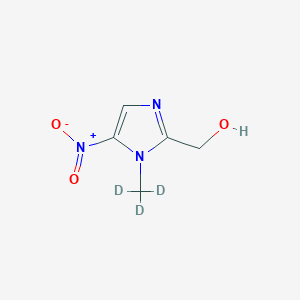

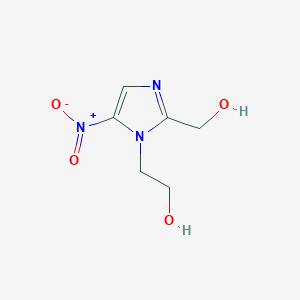

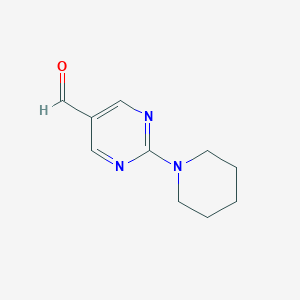

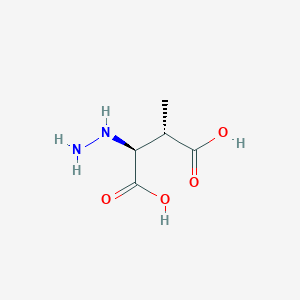

2-Piperidin-1-yl-pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C10H13N3O . It has a molecular weight of 191.23 g/mol . This compound is part of a larger group of piperidine derivatives, which are known for their diverse biological applications .

Synthesis Analysis

Piperidone analogs, which include compounds like 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde, are synthesized through various methods . They serve as precursors to the piperidine ring, a common moiety in many alkaloid natural products and drug candidates . The synthesis of these compounds involves considerable efforts due to their unique biochemical properties .Molecular Structure Analysis

The molecular structure of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde consists of a piperidine ring attached to a pyrimidine ring via a carbon atom . The pyrimidine ring also has a carbaldehyde group attached to it . The InChI key for this compound is CDYSOZHCSGJKEP-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde are not detailed in the search results, pyrimidine derivatives in general are known for their diverse chemical reactions . They are of great interest in the field of organic synthesis due to their various chemical and biological applications .Physical And Chemical Properties Analysis

2-Piperidin-1-yl-pyrimidine-5-carbaldehyde has a molecular weight of 191.23 g/mol . It has a topological polar surface area of 46.1 Ų and a complexity of 184 . The compound has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds .Scientific Research Applications

Acetylcholinesterase Inhibitors for Alzheimer’s Disease Treatment

- Application Summary: A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD). These compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .

- Methods of Application: The bioactivities of these compounds were evaluated by the Ellman’s method . Among them, compound 6g exhibited the most potent inhibitory activity against AChE with IC 50 of 0.90 μM .

- Results: Compound 6g was a selective AChE inhibitor, and its mechanism of inhibition against AChE was analyzed by the kinetic study . The result indicated that compound 6g was the mixed-type inhibitor of competitive inhibition and non-competitive inhibition .

Broad-Spectrum Antiviral Agents

- Application Summary: The objective was to synthesize new isatin derivatives as broad-spectrum antiviral agents and assess their activities using in vitro and in silico approaches .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The results or outcomes obtained were not specified in the source .

Piperidine Derivatives in Drug Design

- Application Summary: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application: The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Results: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Pyrimidine Derivatives as Antioxidants

- Application Summary: Pyrimidine derivatives present diverse biological activities including antioxidant and anticancer activities and can be considered as privileged scaffolds in drug discovery for the treatment of various diseases .

- Methods of Application: Piperidine pyrimidine amides have gained significant attention due to their enzymatic inhibitory activity .

- Results: The specific results or outcomes obtained were not specified in the source .

Functionalized Chemoselective Piperidine Synthesis

- Application Summary: Usuki et al. proposed an interesting example of functionalized chemoselective piperidine synthesis combining multiple stages in one .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not specified in the source .

Inhibitors of Collagen Prolyl-4-Hydroxylase

- Application Summary: The result of the hydroxyproline assay displayed that certain compounds are potent inhibitors of collagen prolyl-4-hydroxylase .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not specified in the source .

Future Directions

The future directions for research on 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde and similar compounds are likely to focus on their therapeutic potentials. Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, and antipsychotic agents . Further studies could explore these potentials in more depth.

properties

IUPAC Name |

2-piperidin-1-ylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c14-8-9-6-11-10(12-7-9)13-4-2-1-3-5-13/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYSOZHCSGJKEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390287 | |

| Record name | 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Piperidin-1-yl-pyrimidine-5-carbaldehyde | |

CAS RN |

149806-11-1 | |

| Record name | 2-(1-Piperidinyl)-5-pyrimidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149806-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid](/img/structure/B135281.png)